![molecular formula C13H20N4O B13201838 (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)
(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Oxolan-3-ylmethyl Group: This step involves the alkylation of the triazole ring with an oxolan-3-ylmethyl halide under basic conditions.
Cyclopentyl Group Addition:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The oxolan-3-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Further research is needed to elucidate the exact pathways involved.
類似化合物との比較
(1Z)-N-Cyclopentyl-1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine: Similar structure but with a different oxolan group.
(1Z)-N-Cyclopentyl-1-{1-[(tetrahydrofuran-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine: Similar structure but with a tetrahydrofuran group instead of oxolan.
Uniqueness: The unique combination of the cyclopentyl group, oxolan-3-ylmethyl group, and triazole ring in (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine provides it with distinct chemical and biological properties that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.
特性
分子式 |
C13H20N4O |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
N-cyclopentyl-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C13H20N4O/c1-2-4-12(3-1)14-7-13-9-17(16-15-13)8-11-5-6-18-10-11/h7,9,11-12H,1-6,8,10H2 |
InChIキー |
HJHITBDMGVNKHX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N=CC2=CN(N=N2)CC3CCOC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


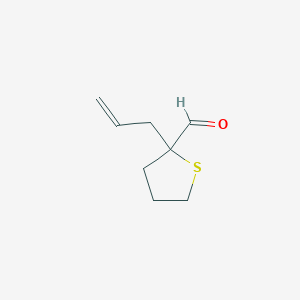
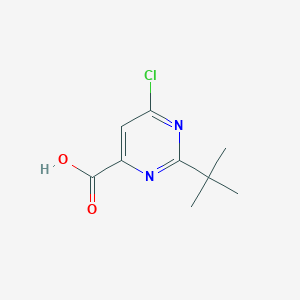
![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
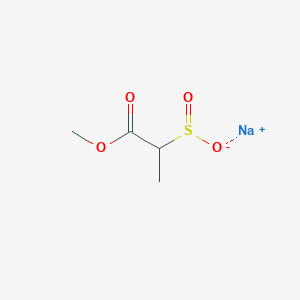
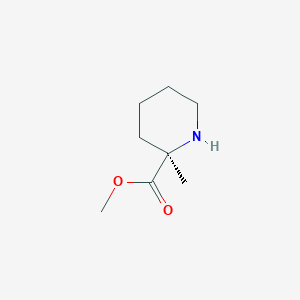
![2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13201777.png)

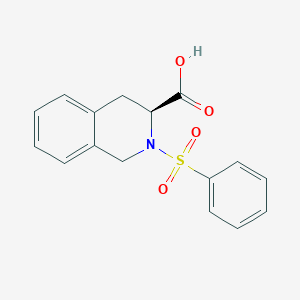

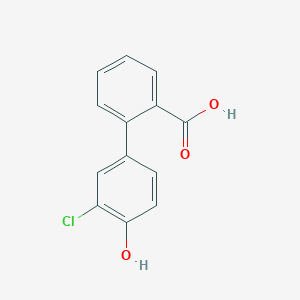

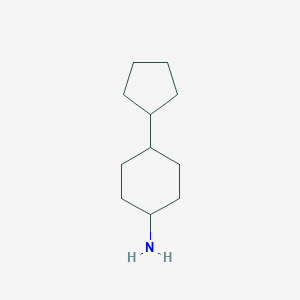
![[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)

